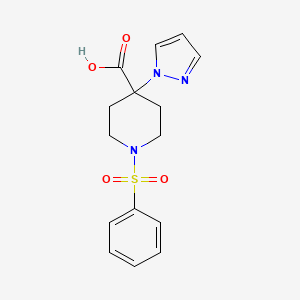
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid, also known as PSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSPC is a piperidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to exhibit a range of biological activities that make it a promising candidate for various scientific research applications. For instance, 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid a potential candidate for the development of new anti-inflammatory drugs.
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This property makes 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid a potential candidate for the development of new anti-cancer drugs.
In addition, 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been reported to exhibit anti-microbial activity against a range of microorganisms, including bacteria and fungi. This property makes 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid a potential candidate for the development of new anti-microbial agents.
Mecanismo De Acción
The exact mechanism of action of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and reactive oxygen species (ROS), respectively. 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been reported to exhibit a range of biochemical and physiological effects. For instance, 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid has also been shown to reduce the production of ROS, which are involved in the pathogenesis of various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is its ability to exhibit a range of biological activities, which makes it a promising candidate for various scientific research applications. Another advantage of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is its relatively simple synthesis method, which allows for the production of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in high purity and yield.
One of the limitations of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is its potential toxicity, which may limit its use in certain scientific research applications. Another limitation of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may limit its clinical applications.
Direcciones Futuras
There are several future directions for the research on 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. One direction is to investigate the pharmacokinetics and pharmacodynamics of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in order to better understand its potential clinical applications. Another direction is to investigate the potential synergistic effects of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid with other compounds, such as chemotherapeutic agents, in order to enhance its anti-cancer activity. Additionally, further research is needed to investigate the potential applications of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in other fields, such as agriculture and food preservation.
Métodos De Síntesis
The synthesis of 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(phenylsulfonyl)-4-piperidone with hydrazine hydrate in the presence of sodium acetate. The resulting product is then treated with 1,3-dichloro-2-propanol in the presence of potassium carbonate to yield 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid. This method has been reported to yield 1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid in high purity and yield.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-14(20)15(18-10-4-9-16-18)7-11-17(12-8-15)23(21,22)13-5-2-1-3-6-13/h1-6,9-10H,7-8,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNSRVFQPVUMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenylsulfonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5295672.png)
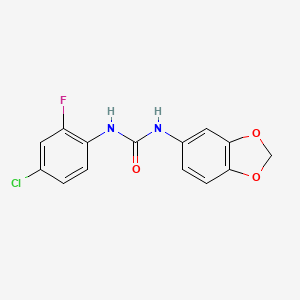
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)
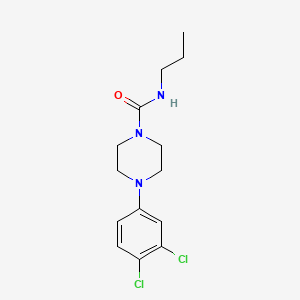
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(trifluoromethyl)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5295695.png)
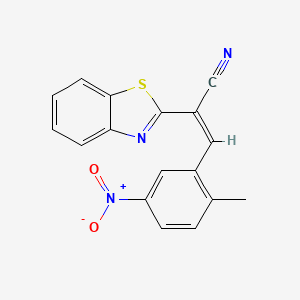
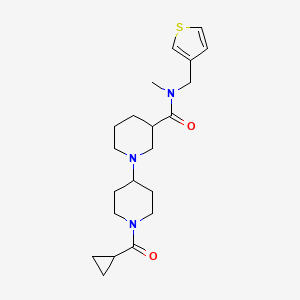
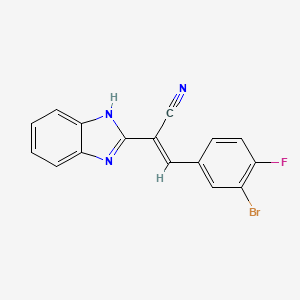
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
![3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5295739.png)

![N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5295768.png)
![5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)